Bienvenue dans la boutique en ligne BenchChem!

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Medicinal Chemistry Structure-Activity Relationships Conformational Analysis

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 950276-68-3) is a heterocyclic compound that combines a 1,2,4-oxadiazole ring with a pyridin-2(1H)-one core. It belongs to the substituted oxadiazolyl pyridinone class, which has been patented for HIF inhibition, antimicrobial, and anticancer applications.

Molecular Formula C14H11N3O2
Molecular Weight 253.261
CAS No. 950276-68-3
Cat. No. B2931485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
CAS950276-68-3
Molecular FormulaC14H11N3O2
Molecular Weight253.261
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)C3=CC=CNC3=O
InChIInChI=1S/C14H11N3O2/c1-9-5-2-3-6-10(9)12-16-14(19-17-12)11-7-4-8-15-13(11)18/h2-8H,1H3,(H,15,18)
InChIKeyWYBYGNKAGALVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 950276-68-3) for Pharmaceutical Research


3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 950276-68-3) is a heterocyclic compound that combines a 1,2,4-oxadiazole ring with a pyridin-2(1H)-one core [1]. It belongs to the substituted oxadiazolyl pyridinone class, which has been patented for HIF inhibition, antimicrobial, and anticancer applications [2]. The compound carries an ortho-tolyl substituent at the oxadiazole 3-position, which sterically and electronically distinguishes it from its para-substituted isomer and from 2-chlorophenyl analogs within this scaffold family [1].

Why 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one Cannot Be Replaced by In-Class Analogs


The ortho-methyl substitution on the pendant phenyl ring creates a steric clash that forces the aryl group into a twisted conformation, altering the spatial orientation of the oxadiazole–pyridinone pharmacophore relative to its para-methyl and 2-chlorophenyl counterparts [1]. This conformational restriction can shift target engagement profiles and metabolic susceptibility in ways that are not predictable from core scaffold similarity alone. The free N–H of the pyridin-2(1H)-one ring further provides a hydrogen bond donor that is absent in N-substituted analogs or simple pyridine variants [1]. Generic substitution without verifying these stereoelectronic differences risks selecting a compound with divergent binding kinetics, selectivity, or solubility [2].

Quantitative Differentiation of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one Against Its Closest Analogs


Ortho vs. Para Methyl Substitution: Conformational and Steric Differentiation

The target compound carries an ortho-methyl group on the phenyl ring attached to the oxadiazole 3-position, whereas the closest literature analog 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one bears a para-methyl group. The ortho-methyl group creates steric hindrance with the oxadiazole ring, forcing the biaryl system into a non-planar conformation. This increases the dihedral angle between the phenyl and oxadiazole rings compared to the para isomer, which can adopt a near-planar geometry [1]. Conformational restriction of this type is known to influence target binding pocket complementarity and off-target promiscuity profiles [2].

Medicinal Chemistry Structure-Activity Relationships Conformational Analysis

Hydrogen Bond Donor Capability: Differentiation from N-Substituted Pyridinone Analogs

The target compound possesses exactly one hydrogen bond donor (pyridin-2(1H)-one N–H), whereas many analogs in the Bayer HIF inhibitor patent series are N-benzylated derivatives such as 1-(4-chlorobenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1251606-94-6), which have zero hydrogen bond donors [1]. The presence of an H-bond donor is a critical determinant of aqueous solubility, membrane permeability, and target engagement for enzymes with hydrogen bond acceptor functionality in their active sites [2].

Drug Design Pharmacophore Modeling Solubility

Lipophilicity Differentiation: Ortho-Methyl vs. 2-Chlorophenyl Analogs

The target compound (XLogP3-AA = 2.1) is less lipophilic than its 2-chlorophenyl analog 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 950265-52-8, predicted XLogP3-AA approximately 2.5–2.7 based on the chlorine atom contribution) [1][2]. A lower logP typically correlates with improved aqueous solubility, reduced plasma protein binding, and lower nonspecific tissue distribution, which are favorable attributes for in vitro assay compatibility and early lead development [2].

ADME Lipophilicity Lead Optimization

Topological Polar Surface Area and Rotatable Bond Count: Drug-Likeness Profile

The target compound has a Topological Polar Surface Area (TPSA) of 68 Ų and only 2 rotatable bonds, placing it within favorable drug-likeness space (TPSA < 140 Ų, rotatable bonds ≤ 10 per Veber rules) [1]. This compares favorably to bulkier analogs such as 4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, which carries additional methyl substituents on the pyridinone ring that increase molecular weight and potentially decrease ligand efficiency . The lower molecular complexity of the target compound (MW 253.26) supports higher ligand efficiency indices when potency data become available [1].

Drug-Likeness Medicinal Chemistry Oral Bioavailability

Recommended Research Applications for 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one Based on Its Differentiated Properties


Ortho-Substituted Pharmacophore Probe for HIF Inhibition Screening Cascades

The ortho-methyl group enforces a twisted biaryl conformation that distinguishes this compound from the para-methyl analogs explicitly exemplified in the Bayer HIF inhibitor patent (US 2014/0329797 A1) [1]. Researchers designing HIF-1α or HIF-2α inhibition assays can deploy this compound as a conformational probe to test whether a non-planar aryl–oxadiazole geometry is tolerated or preferred by the HIF target binding site. This cannot be achieved with the para-methyl isomer. [1]

Hydrogen Bond Donor-Dependent Target Engagement Studies

The free N–H of the pyridin-2(1H)-one ring (H-Bond Donor Count = 1) provides a measurable hydrogen bond donor capacity that is absent in N-substituted analogs such as 1-(4-chlorobenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1251606-94-6, H-Bond Donor Count = 0) [2][3]. This makes the target compound suitable for biochemical or biophysical assays (e.g., SPR, ITC, X-ray crystallography) where hydrogen bond formation is being interrogated as a key binding determinant. [2][3]

Lead-Like Fragment Optimization Starting Point

With MW = 253.26 g/mol, TPSA = 68 Ų, and only 2 rotatable bonds, this compound sits in favorable lead-like chemical space with room for vector elaboration [2]. Its lower molecular weight compared to dimethyl-substituted analogs (MW > 281 g/mol) provides a higher ligand efficiency ceiling for medicinal chemistry optimization programs targeting enzymes or receptors within the oxadiazolyl pyridinone patent landscape. [2]

Comparative Solubility and Formulation Screening in Early ADME Panels

The lower XLogP3-AA of 2.1 compared to the 2-chlorophenyl analog (estimated XLogP3-AA 2.5–2.7) suggests superior aqueous solubility [2]. This property can be exploited in parallel artificial membrane permeability assays (PAMPA) or kinetic solubility screens where the ortho-methyl and ortho-chloro congeners are run side-by-side to quantify the impact of the methyl-to-chloro substitution on solubility-permeability trade-offs. [2]

Quote Request

Request a Quote for 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.